4-Chloro-5-(4-chlorophenyl)nicotinonitrile
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Overview
Description
4-Chloro-5-(4-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 4th position and a 4-chlorophenyl group at the 5th position of the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions generally include heating the reaction mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors, improved catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-(4-chlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-nitrophenyl)nicotinonitrile
- 4-Chloro-5-(4-methylphenyl)nicotinonitrile
- 4-Chloro-5-(4-fluorophenyl)nicotinonitrile
Uniqueness
4-Chloro-5-(4-chlorophenyl)nicotinonitrile is unique due to the presence of two chloro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
4-Chloro-5-(4-chlorophenyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenyl group and a nitrile functional group attached to a nicotinonitrile framework. Its molecular formula is C12H8Cl2N2, with a molecular weight of approximately 249.1 g/mol. The presence of two chlorine atoms enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20.85 μM |
Escherichia coli | 25.00 μM |
Enterococcus faecalis | 30.00 μM |
Streptococcus pyogenes | 15.00 μM |
Vibrio cholera | 22.50 μM |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of apoptosis pathways and the inhibition of specific kinases involved in tumor growth.
Case Study:
A study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) cells revealed an IC50 value of approximately 12 µM, indicating potent anticancer activity .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes.
- Receptor Modulation: It has been shown to act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Nicotinonitrile Core: This is achieved through the reaction of pyridine derivatives with nitriles.
- Chlorination: Chlorination reactions introduce the two chlorine atoms at specific positions on the phenyl group.
- Purification: The final product is purified using recrystallization techniques.
Properties
Molecular Formula |
C12H6Cl2N2 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-8(2-4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |
InChI Key |
LZAJCOGZUKLPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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